N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-5-7-17-20-14)16-9-11-1-3-12(4-2-11)13-6-8-19-10-13/h1-8,10H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKBOZKIGPGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NO2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Methods
Route A: Nitrile Oxide-Alkyne Cycloaddition
Nitrile oxides, generated in situ from hydroxylamine derivatives, react with terminal alkynes under copper(I) catalysis to yield 3,5-disubstituted isoxazoles. For example:
- Procedure : Chloroxime (1.2 eq) and propargyl alcohol (1 eq) react in choline chloride:urea eutectic solvent at 60°C for 6 hours, yielding isoxazole-5-carboxylic acid after hydrolysis.
- Yield : 68–82%.
Route B: Hydroxylamine-Mediated Cyclization
α,β-Diketones or ketoesters condense with hydroxylamine hydrochloride in aqueous media to form 4H-isoxazol-5-ones, which are oxidized to carboxylic acids:
Synthesis of 4-(Furan-3-yl)benzylamine
Suzuki-Miyaura Cross-Coupling
Procedure :
- 4-Bromobenzylamine (1 eq), furan-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in DMF:H₂O (3:1) at 80°C for 12 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:4).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
EDC/HOBt Method :
- Procedure : Isoxazole-5-carboxylic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1.2 eq) in dichloromethane. 4-(Furan-3-yl)benzylamine (1.2 eq) and DMAP (0.3 eq) are added, stirred at 25°C for 24 hours.
- Yield : 77–85%.
DCC/DMAP Method :
Acid Chloride Route
Procedure :
- Isoxazole-5-carboxylic acid (1 eq) reacts with thionyl chloride (2 eq) at reflux for 3 hours.
- The acid chloride is treated with 4-(furan-3-yl)benzylamine (1.1 eq) and triethylamine (2 eq) in dichloromethane at 0°C.
One-Pot Multicomponent Approaches
Green Chemistry Synthesis Using g-C₃N₄·OH Nanocomposite
Procedure :
- 4-Methylthiazole-5-carboxaldehyde (1 eq), ethyl acetoacetate (1 eq), and hydroxylamine hydrochloride (1.2 eq) react in water with g-C₃N₄·OH (20 mg) at 25°C for 2 hours.
- In situ hydrolysis with LiOH yields isoxazole-5-carboxylic acid, followed by EDC-mediated coupling with 4-(furan-3-yl)benzylamine.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
- Cycloaddition Selectivity : Copper(I) catalysts enhance regioselectivity in nitrile oxide-alkyne cycloadditions, favoring 3,5-disubstituted isoxazoles.
- Amidation Efficiency : DMAP accelerates acylation by stabilizing the tetrahedral intermediate, reducing reaction time.
- Green Chemistry : g-C₃N₄·OH’s porous structure increases surface area, improving catalytic activity in one-pot syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: Furanones.
Reduction: Isoxazolines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with structural similarities to N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide exhibit significant anticancer properties. For instance, isoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Compounds similar to this compound have shown IC50 values in the low micromolar range, suggesting substantial anticancer potential .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Inhibition of cell proliferation |
| Compound B | A549 | 0.39 | Induction of apoptosis |
| This compound | Various | TBD | TBD |
Anti-inflammatory Properties
This compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that isoxazole derivatives can inhibit nitric oxide production in activated macrophages, which is crucial for inflammatory responses. The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases .
Antibacterial Applications
The compound's structural features may also confer antibacterial properties. Similar compounds have been screened for their efficacy against resistant bacterial strains, revealing promising results. The presence of furan and isoxazole rings may enhance the compound's interaction with bacterial targets, leading to effective inhibition .
Table 2: Antibacterial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| Compound C | E. coli | 12 µg/mL | Moderate |
| This compound | TBD | TBD | TBD |
Mechanistic Insights and Target Interactions
The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors involved in cancer and inflammation pathways. Preliminary studies suggest that the compound may act as an inhibitor of key signaling pathways, thereby modulating cellular responses .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of isoxazole derivatives, this compound was tested against several cancer cell lines, showing significant cytotoxicity comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of isoxazole derivatives demonstrated that this compound significantly reduced nitric oxide levels in RAW 264.7 macrophages in a dose-dependent manner, indicating its therapeutic potential in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The furan and isoxazole rings contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s distinguishing feature is the furan-3-ylbenzyl substituent. Key analogs for comparison include:
Key Observations :
- Furan vs.
- Benzoxazole vs. Isoxazole : ’s benzoxazole core introduces an additional fused benzene ring, which may enhance planarity and π-π interactions compared to the simpler isoxazole .
- Electron-Withdrawing Groups : ’s nitro group and ’s fluorine substituent could modulate electronic effects, impacting binding to targets like ACC or metabolic stability .
Physicochemical Properties
Comparative data for select compounds (inferred from and substituent effects):
Notes:
Research Findings and Implications
- Structure-Activity Relationships (SAR): Phenoxy vs. Furan: Phenoxy groups (6k) enhance lipophilicity and ACC inhibition but may reduce solubility. Nitro Groups: ’s nitro substituent may improve potency but increase toxicity risks .
- Computational Insights: Docking studies suggest that the furan oxygen could form hydrogen bonds with ACC residues (e.g., Arg218), similar to phenoxy interactions in 6k .
Biological Activity
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the isoxazole ring and a furan-substituted benzyl group. This configuration is crucial for its biological activity, influencing how it interacts with various molecular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Receptor Modulation : It interacts with receptors that play roles in various biological processes, potentially affecting signaling pathways like Wnt/β-catenin .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : The compound exhibits potential as an anti-inflammatory agent, likely through its inhibitory effects on COX enzymes .
- Antimicrobial Activity : Studies indicate that it may possess antimicrobial properties, making it a candidate for treating infections.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HL-60 | 28.8 |
| 2 | MCF-7 | 124.6 |
| 3 | HT-29 | 86.0 |
These findings suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, particularly through modulation of genes such as Bcl-2 and p21WAF-1 .
Mechanistic Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its targets. The results indicated favorable binding energies with key proteins involved in cancer pathways, supporting its role as a potential therapeutic agent .
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Amide Coupling | EDC/HOBt, DMF, RT | Use 1.2 eq. EDC to drive reaction completion |
| Cyclization | POCl₃, 80°C | Monitor via TLC (hexane:EtOAc 7:3) to avoid over-reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
